11-(3-methoxyphenyl)-3-phenyl-10-[(3,4,5-trimethoxyphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(3-methoxyphenyl)-3-phenyl-10-(3,4,5-trimethoxybenzoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepin-1-one derivatives
Preparation Methods
The synthesis of 11-(3-methoxyphenyl)-3-phenyl-10-(3,4,5-trimethoxybenzoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through several synthetic routes. One common method involves the use of microwave-assisted synthesis, which has been shown to be efficient in producing high yields of the desired compound. In this method, silica-supported fluoroboric acid is used as a catalyst to facilitate the reaction . The reaction conditions typically involve heating the reactants at elevated temperatures for a specific duration to achieve the desired product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of corresponding quinones, while reduction reactions may yield the corresponding alcohols or amines .
Scientific Research Applications
11-(3-methoxyphenyl)-3-phenyl-10-(3,4,5-trimethoxybenzoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has a wide range of scientific research applications. In the field of medicinal chemistry, it has been studied for its potential as an anxiolytic and antioxidant agent . Additionally, compounds containing the trimethoxyphenyl group have demonstrated significant bioactivity, including anti-cancer, anti-fungal, anti-bacterial, and anti-viral properties . These properties make the compound a valuable candidate for further research in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 11-(3-methoxyphenyl)-3-phenyl-10-(3,4,5-trimethoxybenzoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. For instance, compounds containing the trimethoxyphenyl group have been shown to inhibit tubulin polymerization, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), among others . These interactions contribute to the compound’s bioactivity and therapeutic potential.
Comparison with Similar Compounds
When compared to other similar compounds, 11-(3-methoxyphenyl)-3-phenyl-10-(3,4,5-trimethoxybenzoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one stands out due to its unique combination of methoxy and benzoyl groups. Similar compounds include those containing the trimethoxyphenyl group, such as colchicine, podophyllotoxin, and combretastatin derivatives . These compounds share some bioactivity properties but differ in their specific molecular structures and mechanisms of action.
Properties
Molecular Formula |
C36H34N2O6 |
---|---|
Molecular Weight |
590.7 g/mol |
IUPAC Name |
6-(3-methoxyphenyl)-9-phenyl-5-(3,4,5-trimethoxybenzoyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C36H34N2O6/c1-41-26-14-10-13-23(17-26)34-33-28(18-24(19-30(33)39)22-11-6-5-7-12-22)37-27-15-8-9-16-29(27)38(34)36(40)25-20-31(42-2)35(44-4)32(21-25)43-3/h5-17,20-21,24,34,37H,18-19H2,1-4H3 |
InChI Key |
KTRGCDSVAHFQKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2C(=O)C6=CC(=C(C(=C6)OC)OC)OC |
Origin of Product |
United States |
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